molecular formula C12H14N4O2S2 B2659892 3-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(4-methoxyphenyl)propanamide CAS No. 889947-81-3

3-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(4-methoxyphenyl)propanamide

Cat. No. B2659892
M. Wt: 310.39
InChI Key: JFPKPCIBCXHSJD-UHFFFAOYSA-N
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Description

This compound is a derivative of 1,3,4-thiadiazole . It is designed and synthesized for its urease inhibitor activities . The compound is synthesized efficiently in three steps in high isolated yields from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide .


Synthesis Analysis

The synthesis of this compound involves three steps starting from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide . The compounds are synthesized efficiently in high isolated yields .


Molecular Structure Analysis

The molecular structure of this compound is based on the 1,3,4-thiadiazole scaffold . The exact molecular structure would require further analysis.


Chemical Reactions Analysis

The compound has been evaluated for its urease inhibitor activities . The urease inhibitory activity of the compound was compared with the IC50 of thiourea and hydroxyurea as standard inhibitors . The results indicated that the synthesized compounds could interact well with the active site of the urease enzyme .

Scientific Research Applications

Antioxidant and Anticancer Activity

Compounds related to 3-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(4-methoxyphenyl)propanamide have shown promising results in antioxidant and anticancer activities. For example, derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, including those with thiadiazole moieties, exhibited significant antioxidant activity. Some of these derivatives demonstrated higher antioxidant activity than ascorbic acid, a well-known antioxidant. Furthermore, their anticancer activity was tested against human glioblastoma and breast cancer cell lines, indicating potential applications in cancer research and treatment (Tumosienė et al., 2020).

Photodynamic Therapy for Cancer Treatment

Certain derivatives containing 1,3,4-thiadiazol, such as zinc phthalocyanine derivatives, have shown remarkable potential in photodynamic therapy, a treatment modality for cancer. These compounds demonstrated good fluorescence properties and high singlet oxygen quantum yield, which are crucial for Type II mechanisms in photodynamic therapy. Their effectiveness as Type II photosensitizers makes them suitable for cancer treatment applications (Pişkin, Canpolat, & Öztürk, 2020).

Adenosine A3 Receptor Antagonists

The compound and its related derivatives have been synthesized and evaluated as selective antagonists for human adenosine A3 receptors. This indicates potential applications in the field of neurology and pharmacology, particularly in developing treatments targeting adenosine receptors (Jung et al., 2004).

Antimicrobial Activity

Imino-4-methoxyphenol thiazole derived Schiff base ligands, related to the compound , have shown antimicrobial properties. They were synthesized and tested for antibacterial and antifungal activities, indicating potential applications in developing new antimicrobial agents (Vinusha et al., 2015).

Future Directions

The compound shows promising urease inhibitory activity and might be a promising candidate for further evaluation . Further studies could focus on its potential applications in the treatment of infections caused by urease-producing bacteria.

properties

IUPAC Name

3-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O2S2/c1-18-9-4-2-8(3-5-9)14-10(17)6-7-19-12-16-15-11(13)20-12/h2-5H,6-7H2,1H3,(H2,13,15)(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFPKPCIBCXHSJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CCSC2=NN=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(4-methoxyphenyl)propanamide

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